molecular formula C22H21NO6 B11016723 (2S)-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid

(2S)-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid

Cat. No.: B11016723
M. Wt: 395.4 g/mol
InChI Key: WTBPRYBJRCLLKP-FQEVSTJZSA-N
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Description

(2S)-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid is a complex organic compound featuring a chromenone core, an ethyl and methyl substitution, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid typically involves multiple steps:

    Formation of the Chromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenone structure.

    Substitution Reactions: Introduction of the ethyl and methyl groups can be achieved through alkylation reactions using suitable alkyl halides.

    Acetylation: The chromenone derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base.

    Amidation: The final step involves the coupling of the acetylated chromenone with phenylalanine or its derivatives under peptide coupling conditions, such as using carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenone core can undergo oxidation reactions, potentially forming quinones.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are common.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced chromenone derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

This compound can serve as a precursor for synthesizing more complex molecules, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Potential therapeutic applications include the development of new drugs targeting specific enzymes or receptors, given the compound’s structural complexity and functional groups.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2S)-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid would depend on its specific interactions with biological targets. The chromenone core may interact with enzymes or receptors, potentially inhibiting their activity. The phenyl and acetyl groups could enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Compounds with a similar chromenone core but different substitutions.

    Flavonoids: Structurally related compounds with additional hydroxyl groups.

    Phenylalanine Derivatives: Compounds with similar amino acid-derived structures.

Uniqueness

The unique combination of the chromenone core with specific ethyl, methyl, and phenyl substitutions, along with the acetylamino group, distinguishes this compound from other similar molecules. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

(2S)-2-[[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C22H21NO6/c1-3-14-11-19(25)29-21-13(2)17(10-9-16(14)21)28-12-18(24)23-20(22(26)27)15-7-5-4-6-8-15/h4-11,20H,3,12H2,1-2H3,(H,23,24)(H,26,27)/t20-/m0/s1

InChI Key

WTBPRYBJRCLLKP-FQEVSTJZSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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